6-Chloropyrimidine-4-carbonitrile
Overview
Description
6-Chloropyrimidine-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The chloropyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of chloropyrimidine derivatives has been extensively studied. A scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, which is closely related to 6-chloropyrimidine-4-carbonitrile, has been developed to be robust and safe for multikilogram-scale production . Additionally, a green synthesis approach for 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile has been reported, which uses a one-step, environmentally friendly method in water . These methods highlight the advancements in the synthesis of chloropyrimidine derivatives, focusing on safety and environmental impact.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of chloropyrimidine derivatives . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and electronic charge distribution of the molecules. The molecular electrostatic potential (MEP) analysis indicates the distribution of negative and positive charges across the molecule, which is crucial for understanding the reactivity and interaction of the compound with other molecules .
Chemical Reactions Analysis
Chloropyrimidine derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, novel derivatives of 4,6-dioxo-tetrahydroisothiazolo pyrimidine-3-carbonitriles have been prepared from 6-amino-1,3-dialkyluracils, which can be further modified to introduce different functional groups . The reactivity of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile has also been explored, leading to the formation of thieno[2,3-d]pyrimidines and other amino-substituted pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and phenyl groups can affect the molecule's dipole moment, stability, and potential for charge delocalization . These properties are essential for the compound's application as a chemotherapeutic agent, as they determine the compound's interaction with biological targets. For example, some 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have shown marked antibacterial activity and moderate antifungal activity .
Scientific Research Applications
Synthesis and Chemical Properties
- A route for synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine has been developed, showcasing the chemical transformations and properties of similar pyrimidine carbonitriles (Kalogirou & Koutentis, 2020).
- 4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives were synthesized through a one-pot, three-component reaction, highlighting the versatility of pyrimidine carbonitriles in synthesizing various derivatives (Rostamizadeh et al., 2013).
- New 4-chloro-pyrimidine-5-carbonitriles and derivatives were synthesized and evaluated for their in-vitro antitumor activity, indicating the potential of these compounds in biomedical applications (Taher & Helwa, 2012).
Spectroscopic Analysis and Molecular Studies
- A study of molar refraction and polarizability constant of a similar compound, 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2, 4-dioxopyrimidine-5-carbonitrile, provided valuable information on electronic polarizability and molecular interactions in solution, highlighting the importance of these compounds in physical chemistry research (Gaware, 2021).
- The Raman and infrared spectra, normal coordinate analysis, and ab initio calculations of 4-Amino-2-chloropyrimidine-5-carbonitrile provided insights into the molecular structure and vibrational features of pyrimidine carbonitriles, demonstrating their significance in spectroscopic studies (Abuelela et al., 2016).
Antimicrobial and Antitumor Applications
- Synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including derivatives of pyrimidine carbonitriles, revealed their potential as antimicrobial agents, emphasizing their biomedical significance (Abdelghani et al., 2017).
- Several derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, similar to 6-Chloropyrimidine-4-carbonitrile, were synthesized and tested for their anti-proliferative activity on human cancer cell lines, indicating their potential in cancer research (Atapour-Mashhad et al., 2016).
Safety And Hazards
“6-Chloropyrimidine-4-carbonitrile” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
The multiple reactive sites of “6-Chloropyrimidine-4-carbonitrile” offer rich chemistry and potential for future research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-chloropyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBTWNTZPVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidine-4-carbonitrile | |
CAS RN |
939986-65-9 | |
Record name | 6-chloropyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.